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molecular formula C8H5BrO3 B1283187 5-bromo-3-hydroxy-3H-isobenzofuran-1-one CAS No. 102126-71-6

5-bromo-3-hydroxy-3H-isobenzofuran-1-one

Cat. No. B1283187
M. Wt: 229.03 g/mol
InChI Key: HJPAMEIHXKSDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04665181

Procedure details

A mixture of 13.3 gm 5-bromophthalide and 12.7 gm N-bromosuccinimide in 480 ml carbon tetrachloride was irradiated with a tungsten floor lamp and refluxed for 3 hours. The reaction was followed by NMR. The succinimide was filtered off and the cake washed with carbon tetrachloride. The solvent was removed in vacuo leaving a residue of 19.2 gm, to which was added 100 ml water. This mixture was refluxed with stirring for 4 hours, then the mixture was cooled and the product filtered off, washed neutral with water and dried. Wt=9.9 gm.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:7](=[O:8])[O:6][CH2:5]2.BrN1C(=[O:18])CCC1=O.O>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:7](=[O:8])[O:6][CH:5]2[OH:18]

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
BrC=1C=C2COC(=O)C2=CC1
Name
Quantity
12.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
480 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated with a tungsten floor lamp
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The succinimide was filtered off
WASH
Type
WASH
Details
the cake washed with carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a residue of 19.2 gm
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
the product filtered off
WASH
Type
WASH
Details
washed neutral with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC=1C=C2C(OC(=O)C2=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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